molecular formula C13H6Br2S B13143440 2,7-Dibromo-9H-fluorene-9-thione

2,7-Dibromo-9H-fluorene-9-thione

Cat. No.: B13143440
M. Wt: 354.06 g/mol
InChI Key: XXVBSCNHNJTLMZ-UHFFFAOYSA-N
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Description

    2,7-Dibromo-9H-fluorene-9-thione: is a yellow crystalline compound with a melting point of 202-204°C. .

  • Also known as 2,7-Dibromo-9-fluorenone , it belongs to the fluorenone family and contains two bromine atoms attached to the fluorene core.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves bromination of fluorenone using bromine or N-bromosuccinimide (NBS) in an organic solvent.

      Reaction Conditions: The reaction typically occurs at room temperature or under mild heating.

      Industrial Production: While not widely used industrially, it serves as an intermediate in pharmaceuticals and insecticides.

  • Chemical Reactions Analysis

      Reactivity: It undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

  • Mechanism of Action

    • Detailed mechanisms are not well-documented, but it likely interacts with molecular targets involved in its reactivity and applications.
  • Comparison with Similar Compounds

      Similar Compounds: Other brominated fluorenone derivatives, such as 9,9-di-n-hexyl-2,7-dibromofluorene, exhibit similar properties.

      Uniqueness: Its specific combination of bromine substitution and thione functionality sets it apart from related compounds.

    Properties

    Molecular Formula

    C13H6Br2S

    Molecular Weight

    354.06 g/mol

    IUPAC Name

    2,7-dibromofluorene-9-thione

    InChI

    InChI=1S/C13H6Br2S/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H

    InChI Key

    XXVBSCNHNJTLMZ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC2=C(C=C1Br)C(=S)C3=C2C=CC(=C3)Br

    Origin of Product

    United States

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